2,4,6-Undecatriene

Gas Chromatography Analytical Chemistry Flavor Analysis

2,4,6-Undecatriene is an eleven-carbon polyunsaturated hydrocarbon (C11H18) belonging to the class of conjugated trienes. It exists as a mixture of stereoisomers and is defined by its double-bond conjugation pattern at the 2,4,6-positions.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 849924-51-2
Cat. No. B15405791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Undecatriene
CAS849924-51-2
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=CC
InChIInChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9-11H,4,6,8H2,1-2H3
InChIKeyXQQUSVHISAVPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Undecatriene (CAS 849924-51-2): Sourcing and Technical Profile for Flavor, Fragrance, and Pheromone Research


2,4,6-Undecatriene is an eleven-carbon polyunsaturated hydrocarbon (C11H18) belonging to the class of conjugated trienes. It exists as a mixture of stereoisomers and is defined by its double-bond conjugation pattern at the 2,4,6-positions. The compound is commercially available with a typical purity of 95% [1]. It serves as a key analytical marker and secondary component in natural product analysis [2], a high-impact green olfactory ingredient [3], and a biosynthetic precursor in insect pheromone research [4].

Critical Selection Factors: Why 2,4,6-Undecatriene Cannot Be Replaced by 1,3,5-Undecatriene or Other Analogs


Generic substitution of undecatriene isomers is invalid due to fundamental differences in stereoelectronic properties and application-specific performance. The 2,4,6-conjugated system exhibits distinct gas chromatographic retention indices compared to 1,3,5-isomers, which is critical for accurate analytical identification and quantitation [1]. In flavor and fragrance applications, the specific (Z,Z,E) configuration of 2,4,6-undecatriene contributes a characteristic galbanum-like note that is chemically distinct from the olfactory profile of 1,3,5-undecatriene [2]. Furthermore, in biosynthetic research, the 2,4,6-triene backbone serves as a specific precursor for unique insect pheromones, a role not fulfilled by other undecatriene isomers [3].

Comparative Performance Evidence: 2,4,6-Undecatriene Versus Key Analogs in Analytical, Sensory, and Biological Contexts


Gas Chromatographic Identification: Distinct Retention Indices for (Z,Z,E)-2,4,6-Undecatriene vs. 1,3,5-Undecatriene

The (Z,Z,E)-2,4,6-undecatriene isomer is analytically distinguishable from 1,3,5-undecatriene based on its unique Kovats Retention Index (RI) values. On a non-polar DB-5 column, (Z,Z,E)-2,4,6-undecatriene exhibits an RI of 1233, while on a polar Carbowax 20M column, its RI is 1470 [1]. In contrast, the (3E,5E)-1,3,5-undecatriene isomer, a major component in natural galbanum oil, elutes under different conditions and has distinct RI values that are critical for peak assignment and quantitation in complex mixtures [2]. The 2,4,6-triene also appears as a secondary component (2,4,6-undecatriene (Z,Z,E)) in commercial 1,3,5-undecatriene preparations with a specified purity threshold of at least 94% for the sum of cis/trans isomers [3].

Gas Chromatography Analytical Chemistry Flavor Analysis Essential Oil Characterization

Olfactory Performance: Targeted Green-Galbanum Character of 2,4,6-Undecatriene vs. Broader Fruity Profile of 1,3,5-Undecatriene

Commercial formulations of undecatriene specifically harness the 2,4,6-triene structure for its distinct galbanum-like odor profile. The (Z,Z,E)-2,4,6-undecatriene isomer is documented as a secondary component in 1,3,5-undecatriene at a minimum purity specification of 94% (sum of cis/trans isomers), and its presence directly influences the green, galbanum character [1]. In contrast, (3E,5E)-1,3,5-undecatriene, the primary component in galbanum oil at 7.42% relative content, is associated with a broader, more diffusive green and fruity (pineapple) aroma [2]. The specific olfactory contribution of 2,4,6-undecatriene is described as 'metallic green galbanum' with high impact at trace levels (traces - 1%) [3].

Flavor Chemistry Fragrance Development Sensory Science Organoleptic Evaluation

Purity and Regulatory Status: 2,4,6-Undecatriene as a Characterized Secondary Component vs. Primary 1,3,5-Undecatriene

Under European Commission flavoring regulations, 1,3,5-undecatriene (FL No. 01.061) is defined with a specific purity requirement: at least 94% for the sum of cis/trans isomers, with 2,4,6-undecatriene (Z,Z,E) explicitly identified as the secondary component [1]. Commercial vendors further differentiate the isomers: Bedoukian Research offers 1,3,5-Undecatriene at ≥96.0% purity (sum of isomers) [2] and a separate product line for Undecatriene (810) at ≥97.0% purity, which is specifically associated with a galbanum-like odor profile distinct from the 1,3,5-isomer [3].

Quality Control Regulatory Compliance Food Flavorings Analytical Reference Standards

Biosynthetic Role: 2,4,6-Undecatriene as Precursor for Insect Pheromones vs. 1,3,5-Undecatriene's Natural Occurrence

The 2,4,6-undecatriene carbon skeleton serves as a direct biosynthetic precursor for aggregation pheromones in Carpophilus beetles. Feeding studies with isotopically labeled fatty acids demonstrated that (2E,4E,6E)-5-ethyl-3-methyl-2,4,6-nonatriene and (2E,4E,6E,8E)-5,7-diethyl-3-methyl-2,4,6,8-undecatetraene are assembled from acetate, propionate, and butyrate units to form the 2,4,6-triene backbone [1]. In contrast, (3E,5E,7E)-5-ethyl-7-methyl-3,5,7-undecatriene, which contains a 3,5,7-conjugated system, is produced by a different biosynthetic route in C. mutilatus and exhibits a distinct pheromonal function [2]. The pheromone components are emitted in a 10:1 ratio in favor of the 3,5,7-triene, totaling ca. 5 ng per feeding male per day [3].

Chemical Ecology Pheromone Biosynthesis Insect Behavior Agricultural Pest Control

Targeted Applications for 2,4,6-Undecatriene: From Analytical Standards to High-Impact Fragrance Formulation


Analytical Reference Standard for GC-MS Identification in Complex Natural Extracts

Use 2,4,6-undecatriene as a certified reference material to confirm the identity and quantify the content of this specific triene in galbanum oil, essential oils, or food flavor extracts. Its distinct Kovats Retention Index (RI 1233 on DB-5, 1470 on Carbowax 20M) provides unambiguous peak assignment in GC-MS chromatograms, differentiating it from co-eluting 1,3,5-undecatriene isomers [1]. This is critical for quality control and authenticity testing of natural products [2].

Flavor and Fragrance Formulation for Targeted Green-Galbanum Notes

Incorporate 2,4,6-undecatriene into fragrance or flavor compositions to impart a sharp, metallic green galbanum character. The compound is effective at trace levels (≤1%) and provides a natural, vibrant nuance that complements but differs from the broader, fruitier profile of 1,3,5-undecatriene [3]. Its high purity (≥97%) ensures consistent olfactory performance in fine fragrances, personal care products, and food flavorings [4].

Insect Pheromone Research and Biosynthetic Pathway Elucidation

Utilize 2,4,6-undecatriene as a synthetic intermediate or stable isotope-labeled precursor to investigate polyketide biosynthesis of aggregation pheromones in nitidulid beetles (e.g., Carpophilus spp.). Feeding studies have demonstrated that the 2,4,6-triene backbone is assembled from short-chain acyl units to produce species-specific pheromone components [5]. This application is essential for developing semiochemical-based pest management strategies [6].

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